molecular formula C14H10N2O3 B2938696 3-Nitro-4-(benzyloxy)benzonitrile CAS No. 142247-72-1

3-Nitro-4-(benzyloxy)benzonitrile

Cat. No. B2938696
CAS RN: 142247-72-1
M. Wt: 254.245
InChI Key: BTSSIVDGWYWPCP-UHFFFAOYSA-N
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Description

“3-Nitro-4-(benzyloxy)benzonitrile” is a compound that is derived from two separate compounds: “3-Nitrobenzonitrile” and "3-(Benzyloxy)benzonitrile" . Both of these compounds are useful in organic synthesis .


Synthesis Analysis

The synthesis of “3-Nitro-4-(benzyloxy)benzonitrile” involves several steps, including bromination, benzyl protection, and halogen exchange reaction . The synthesis routes of this compound have been documented with experiment details and outcomes .


Molecular Structure Analysis

The molecular structure of “3-Nitrobenzonitrile” has the formula C7H4N2O2 , while “3-(Benzyloxy)benzonitrile” has the formula C14H11NO . The molecular structure of “3-Nitro-4-(benzyloxy)benzonitrile” would be a combination of these two structures.

properties

IUPAC Name

3-nitro-4-phenylmethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c15-9-12-6-7-14(13(8-12)16(17)18)19-10-11-4-2-1-3-5-11/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSSIVDGWYWPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(benzyloxy)benzonitrile

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3-nitro-4-hydroxybenzonitrile (10 g, 61 mmol) in a mixture of 40 mL of dimethylformamide and 100 mL of acetonitrile was stirred as anhydrous potassium carbonate (10.1 g, 73.2 mmol) and benzyl bromide (10.4 g, 61 mmol) were added. The reaction was heated at 60° C. for about 4 h. The reaction was filtered and the solid was washed with ethyl acetate. The filtrate was washed with water. The organic layers were washed with water and brine, dried and concentrated. The solid was recrystallized from acetone/hexane to give 14 g (90%) of 3-nitro-4-(benzyloxy)benzonitrile, as a white solid.
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